

A Technical Guide to 1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA)

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Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

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Introduction

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**) is a semisynthetic alkaloid of the lysergamide class of compounds.^[1] As a structural analog of lysergic acid, it has gained attention within the scientific community as a novel psychoactive substance. This guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of **1cP-MiPLA**, drawing from available analytical data and scientific literature.

Chemical and Physical Properties

1cP-MiPLA is characterized by a bicyclic hexahydroindole fused to a bicyclic quinoline group, which forms the nor-lysergic acid core. A cyclopropionyl substituent is attached at the R1 position, and an N,N-diethyl carboxamide is bound at carbon 8.^[1] The molecule possesses two stereocenters at the R5 and R8 positions, with the (+)-D-**1cP-MiPLA** enantiomer, having an absolute configuration of (5R, 8R), being the psychoactive form.^[1]

Physical Properties

Comprehensive quantitative data on the physical properties of **1cP-MiPLA** are not widely available in published literature. The information available is summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₉ N ₃ O ₂	[2] [3]
Molar Mass	391.515 g·mol ⁻¹	[2]
Appearance	Available as a solid or a solution in acetonitrile.	[3] [4]
Storage Temperature	-20°C	[3]
Stability	Stable for at least 2 years when stored at -20°C in acetonitrile.	[3]

Chemical Properties

1cP-MiPLA is susceptible to deacylation, a common characteristic of N1-acylated lysergamides. This reaction can occur during certain analytical procedures, particularly Gas Chromatography-Mass Spectrometry (GC-MS) analysis when methanol is used as a solvent, yielding its parent compound, MiPLA.[\[5\]](#)[\[6\]](#)

Table of Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(6aR,9R)-4-(cyclopropanecarbonyl)-N,7-dimethyl-N-(propan-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide	[2]
CAS Number	3028950-74-2	[2][3]
PubChem CID	170763684	[2]
SMILES	CN1C--INVALID-LINK--C(=O)N(C(C)C)C	[2]
InChI	InChI=1S/C24H29N3O2/c1-14(2)26(4)23(28)17-10-19-18-6-5-7-20-22(18)16(11-21(19)25(3)12-17)13-27(20)24(29)15-8-9-15/h5-7,10,13-15,17,21H,8-9,11-12H2,1-4H3/t17-,21-/m1/s1	[2]
InChI Key	DBIYDHUGEKMIHZ-DYESRHJHSA-N	[2][3]

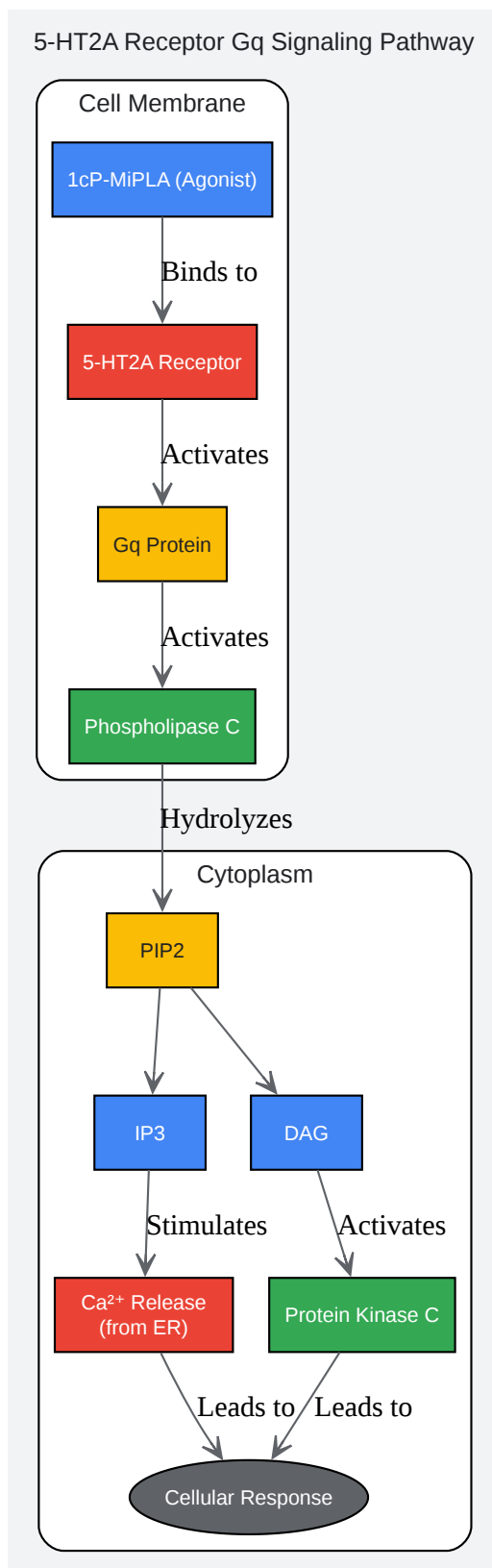
Pharmacology

1cP-MiPLA is presumed to be a prodrug of N-methyl-N-isopropyllysergamide (MiPLA).^{[2][7]} This suggests that, in vivo, the 1-cyclopropionyl group is cleaved, releasing the active metabolite, MiPLA.

The primary pharmacological target of **1cP-MiPLA** is believed to be the serotonin 5-HT_{2A} receptor, where it likely acts as a partial agonist.^[1] The psychedelic effects associated with this class of compounds are attributed to their interaction with this receptor.^[1]

Signaling Pathway

The 5-HT_{2A} receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.^[1] Activation of this pathway by an agonist like **1cP-MiPLA** (or its metabolite MiPLA) initiates a cascade of intracellular events.



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5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1cP-MiPLA** are not readily available in single, comprehensive sources. The following sections provide methodologies synthesized from various research articles that have identified and analyzed this compound.

Sample Preparation from Blotter Paper for Analysis

This protocol is adapted from studies that identified **1cP-MiPLA** in illegal products.^{[8][9]}

Objective: To extract **1cP-MiPLA** from blotter paper for subsequent analysis by GC-MS, LC-PDA-MS, and LC-Q-TOF-MS.

Materials:

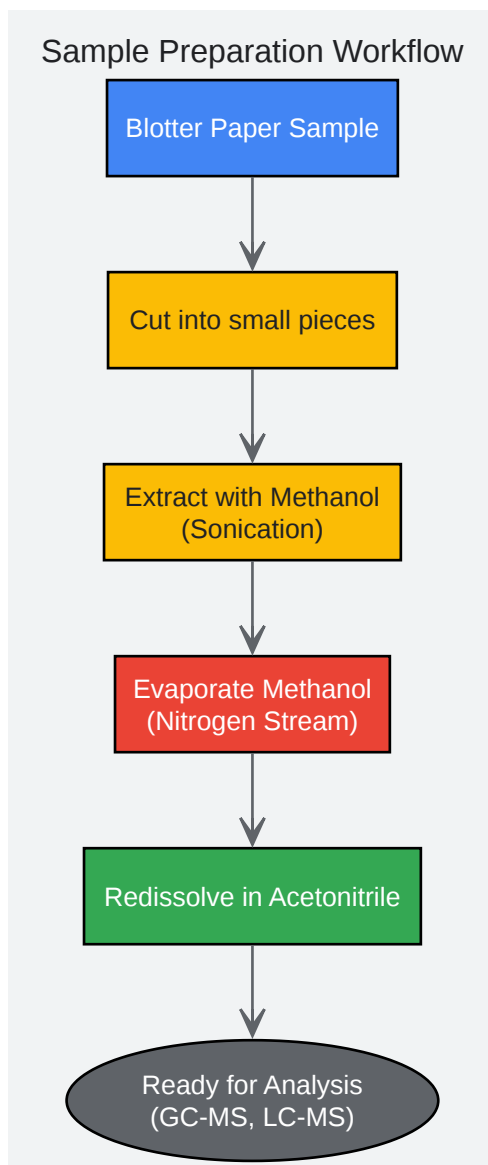
- Blotter paper containing **1cP-MiPLA**
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ultrasonic bath
- Nitrogen stream evaporator
- Vials

Procedure:

- Cut a known weight (e.g., 8 mg) of the blotter paper into small squares (approx. 2 mm).
- Place the paper squares into a vial and add 1 mL of methanol.
- Sonicate the vial for 15 minutes.
- Remove the methanol extract and place it in a separate vial.
- For NMR analysis, repeat the extraction with methanol two more times, combine the extracts, and evaporate the solvent. The residue can then be dissolved in a deuterated

solvent (e.g., methanol-d4).

- For other analytical techniques, evaporate the initial methanol extract to dryness under a stream of nitrogen.
- Re-dissolve the residue in 1 mL of acetonitrile. The sample is now ready for injection into the analytical instrument.



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Sample Preparation Workflow

Analytical Methodologies

The structural elucidation and identification of **1cP-MiPLA** have been accomplished using a combination of chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: An Agilent 6890 N GC system with a 5975 mass-selective detector or similar.[\[8\]](#)
- Column: DB-1HT capillary column (15 m x 0.25 mm i.d., 0.10- μ m film thickness).[\[8\]](#)
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.[\[8\]](#)
- Injector Temperature: 200°C.[\[8\]](#)
- Injection Mode: Splitless for 1.0 min.[\[8\]](#)
- Transfer Line Temperature: 280°C.[\[8\]](#)
- Oven Temperature Program: Hold at 120°C for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.[\[8\]](#)
- Mass Spectrometry: Electron energy of 70 eV, scan range of m/z 40–550.[\[8\]](#)

3.2.2. Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS)

- Instrumentation: ACQUITY UPLC system with a PDA detector and mass detector.[\[8\]](#)
- Column: ACQUITY HSS T3 (2.1 mm i.d. x 100 mm, 1.8 μ m particle size) with a Van Guard HSS T3 guard column.[\[10\]](#)
- Column Temperature: 40°C.[\[10\]](#)
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile[\[10\]](#)

- Gradient: 5% B to 20% B over 20 minutes, then to 80% B from 20 to 30 minutes, hold for 10 minutes.[10]
- Flow Rate: 0.3 mL/min.[10]
- PDA Detection: 210–450 nm.[10]
- MS Conditions (ESI):
 - Ionization: Positive and negative modes
 - Desolvation Gas: Nitrogen at 650 L/h and 350°C
 - Capillary Voltage: 2500 V
 - Cone Voltage: 30 V
 - Mass Range: m/z 120–650[10]

3.2.3. High-Resolution Mass Spectrometry (HR-MS)

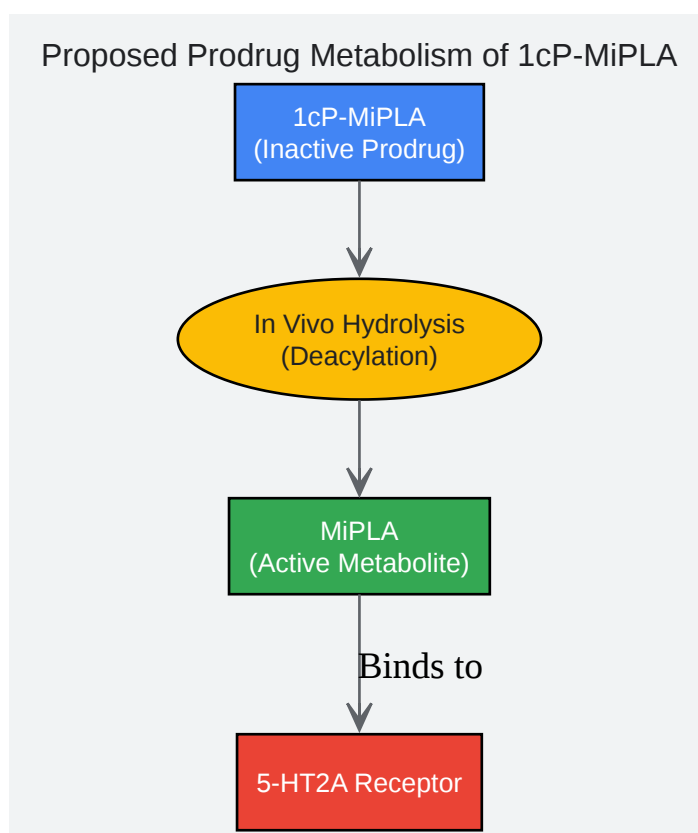
- Instrumentation: Liquid chromatography coupled with a hybrid quadrupole time-of-flight mass spectrometer (LC-Q-TOF-MS).[8]
- LC Conditions: Similar to LC-PDA-MS.
- MS Conditions (ESI positive mode):
 - Ion-spray Voltage: 5500 V
 - Source Temperature: 550°C
 - Ion-source Gas 1 and 2 Pressure: 50 psi
 - Curtain Gas Pressure: 25 psi
 - Declustering Potential: 80 V
 - Scan Mode: TOF-MS from m/z 100–650[10]

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The purified extract is dissolved in a suitable deuterated solvent, such as methanol-d₄.[\[11\]](#)
- Analyses: ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and NOESY experiments are conducted for full structural elucidation.[\[11\]](#)
- Reported ¹³C-NMR Data: A study has reported the ¹³C-NMR chemical shifts for **1cP-MiPLA**.[\[10\]](#)

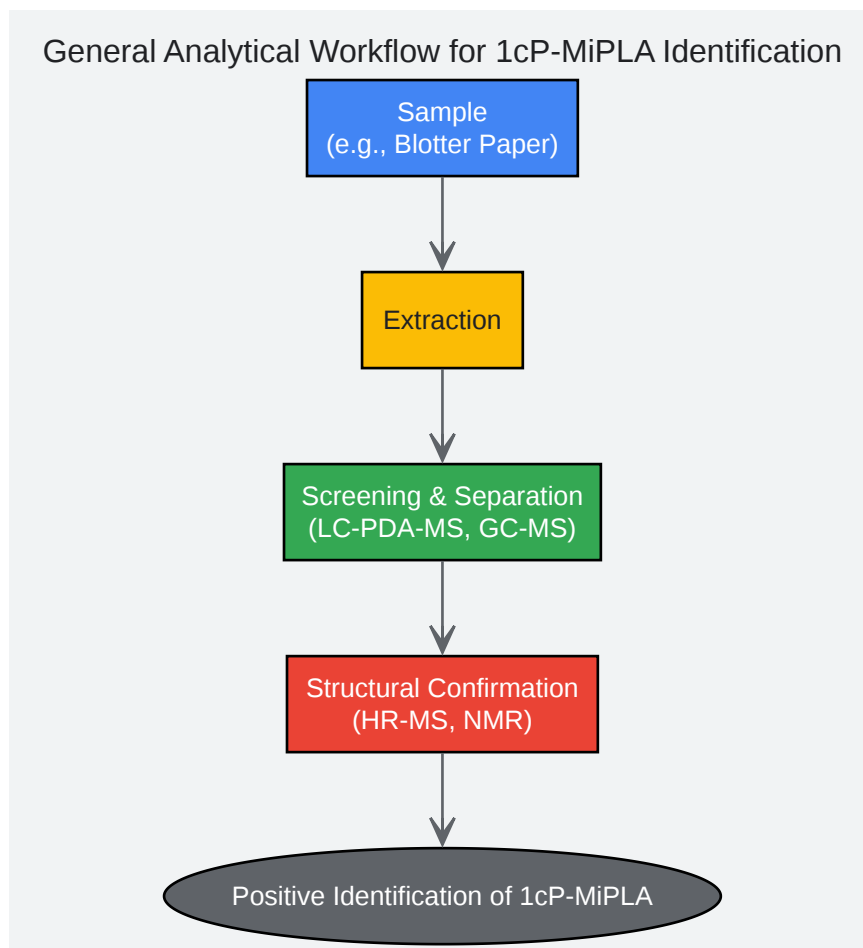
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to **1cP-MiPLA**.



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Proposed Prodrug Metabolism of **1cP-MiPLA**



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Analytical Workflow for **1cP-MiPLA** Identification

Conclusion

1cP-MiPLA is a novel lysergamide with a growing body of analytical data supporting its identification and pharmacological profile as a presumed prodrug for MiPLA and a 5-HT_{2A} receptor agonist. While comprehensive physical property data and detailed synthesis protocols are not publicly available, the information presented in this guide, synthesized from current scientific literature, provides a robust foundation for researchers in the fields of analytical chemistry, pharmacology, and drug development. Further research is necessary to fully characterize its metabolic fate, toxicological profile, and therapeutic potential.

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